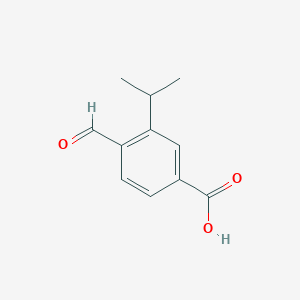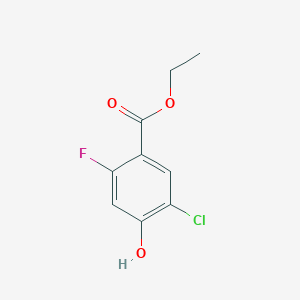
3,3-Dimethoxycyclobutan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3,3-Dimethoxycyclobutan-1-ol is a cyclic compound with the molecular formula C6H12O3 . It has a molecular weight of 132.16 . The compound is characterized by a cyclobutane ring with two methoxy groups attached to the same carbon atom and a hydroxyl group attached to another carbon atom .
Molecular Structure Analysis
The molecular structure of this compound is defined by its IUPAC name and InChI code: 1S/C6H12O3/c1-8-6(9-2)3-5(7)4-6/h5,7H,3-4H2,1-2H3 . This indicates that the compound has a cyclobutane core with two methoxy groups (-OCH3) and one hydroxyl group (-OH) attached. The exact three-dimensional structure would need to be determined through methods such as X-ray crystallography or NMR spectroscopy .Physical And Chemical Properties Analysis
This compound has a molecular weight of 132.16 . Other physical and chemical properties such as melting point, boiling point, and density were not found in the available resources .Scientific Research Applications
Synthesis and Chemical Reactions
- Conformationally Locked Nucleosides : The compound was used in multi-step synthesis processes to create conformationally locked nucleosides, showcasing its versatility in complex organic synthesis (Guangyi Wang, 2000) source.
- Photochemical Reactions : Studies include the examination of UV-induced reactions such as thymine dimerization, highlighting the compound's potential in understanding and manipulating DNA-related photochemical processes (W. Schreier et al., 2007) source.
- Dynamic Studies in Plastic Crystalline Phases : The dynamics of similar structural analogs were investigated, revealing insights into molecular motions and phase behavior in solid-state forms (E. Carignani et al., 2018) source.
Molecular Structure and Conformations
- Electron-Diffraction and Computational Studies : The structure and conformations of related cyclobutane derivatives were analyzed, offering a deep understanding of molecular geometry and its impact on chemical reactivity (L. Costello et al., 2015) source.
- Transformation of Cyclobutane Derivatives : Novel transformations of cyclobutane derivatives demonstrate the reactivity and potential applications of these compounds in synthetic organic chemistry (N. Yadav et al., 2008) source.
Anticancer Research
- Improving Anticancer Potency : Research into platinum(II) complexes with derivatives as leaving groups indicates potential pathways to enhance anticancer activity through structural modifications (Jian Zhao et al., 2017) source.
Nonlinear Optical Properties
- Nonlinear Optical Studies : The third-order nonlinear optical properties of azo dyes, involving cyclobutane derivatives, were investigated, showing promising applications in photonics and optoelectronics (M. Sreenath et al., 2018) source.
Photocatalysis and Photodimerization
- Visible Light Photocatalysis : The use of flavin derivatives in visible light photocatalysis for cyclobutane ring formation illustrates the compound's role in energy transfer mechanisms (Viktor Mojr et al., 2015) source.
- Intermolecular Photodimerization : Studies on the intermolecular [2+2] photodimerization of chalcones under visible light highlight the synthetic utility of these reactions in producing cyclobutanes (Tao Lei et al., 2017) source.
properties
IUPAC Name |
3,3-dimethoxycyclobutan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O3/c1-8-6(9-2)3-5(7)4-6/h5,7H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVJAHCCZKKZMMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CC(C1)O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

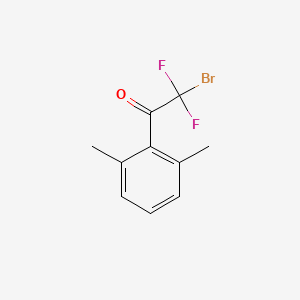
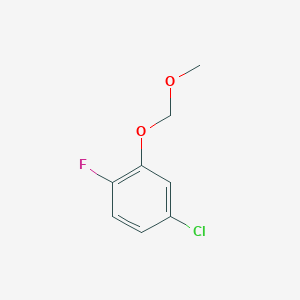
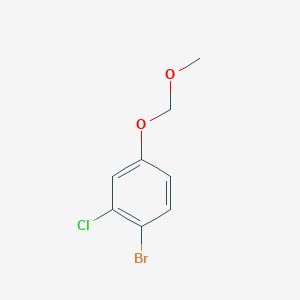
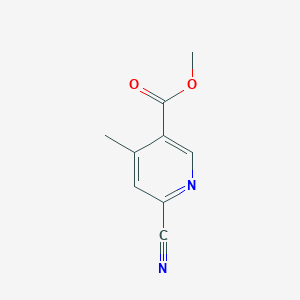
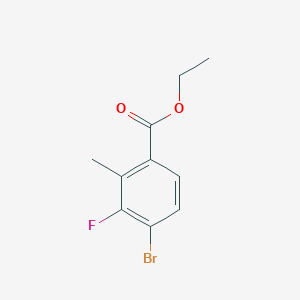
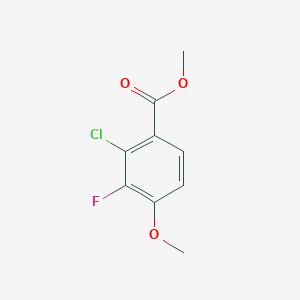
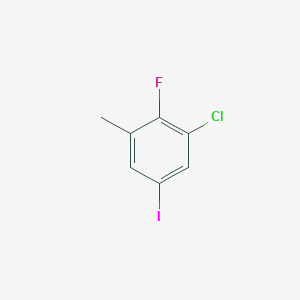

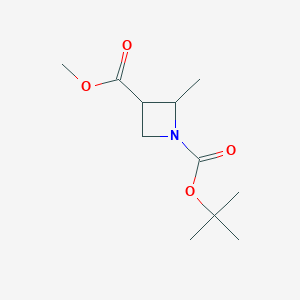
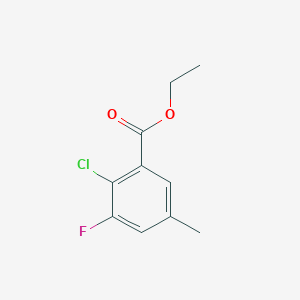
![[(Chlorodifluoromethyl)thio]benzene, 98%](/img/structure/B6305560.png)

